7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine
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Overview
Description
7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is a chemical compound with the CAS Number: 163452-79-7 . It has a molecular weight of 232.47 .
Synthesis Analysis
The synthesis of imidazo[4,5-C]pyridine derivatives has been well studied in the past decade due to its importance as a bioactive scaffold . For instance, 4-Chloro-1H-imidazo[4,5-C]pyridine is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, compounds which exhibit antiviral activity .Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine was established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal . The HFM 2D interaction diagrams and their contribution in compound 8, as represented in the dnorm, di, de, shape index “si”, curvedness “crv” and fragment batch “fb” .Chemical Reactions Analysis
The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N 3) and at position 4 (N 4) .Physical And Chemical Properties Analysis
7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is a solid at room temperature .Scientific Research Applications
Corrosion Inhibition
Research on imidazo[4,5-b] pyridine derivatives, including compounds structurally related to 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine, has shown their effectiveness as corrosion inhibitors. Saady et al. (2021) demonstrated that these derivatives offer significant protection against mild steel corrosion in acidic environments. Their study highlighted the high inhibition efficiency, which reached up to 90%, and confirmed the mixed-type inhibition behavior of these compounds through various analytical techniques, including potentiodynamic polarization, electrochemical impedance spectroscopy, and density functional theory calculations (Saady et al., 2021).
Halogenation Processes
The halogenation of imidazo[4,5-b]pyridin-2-one derivatives, closely related to the chemical structure of interest, has been studied by Yutilov et al. (2005). Their work focused on the chlorination, bromination, and iodination of these derivatives, providing valuable insights into the formation of halogenated compounds which are crucial intermediates in organic synthesis (Yutilov et al., 2005).
Synthetic Methodologies
Another important aspect of research on 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine relates to the development of synthetic methodologies. Li et al. (2018) presented a transition-metal-free regioselective halogenation technique using sodium chlorite/bromite as the halogen source. This method efficiently produces C–Cl or C–Br bonds, facilitating the synthesis of halogenated imidazo[1,2-a]pyridines, which can be further transformed into π-systems via Suzuki–Miyaura reactions (Li et al., 2018).
Molecular Structure Analysis
The molecular structure and vibrational spectra of imidazo[4,5-b]pyridine derivatives have also been a subject of study. Lorenc et al. (2008) utilized density functional theory and X-ray diffraction to analyze the molecular structure, vibrational energy levels, and potential energy distribution of these compounds. Their research provides a deeper understanding of the electronic and structural properties of imidazo[4,5-b]pyridine derivatives, which is essential for their application in various scientific fields (Lorenc et al., 2008).
Safety And Hazards
Future Directions
Imidazo[4,5-C]pyridine derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is a promising future for the development and application of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine and its derivatives.
properties
IUPAC Name |
7-bromo-4-chloro-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMRSIXVJVNOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)Cl)NC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265291 |
Source
|
Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine | |
CAS RN |
163452-79-7 |
Source
|
Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163452-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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